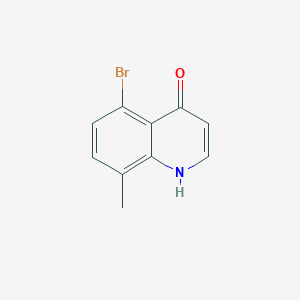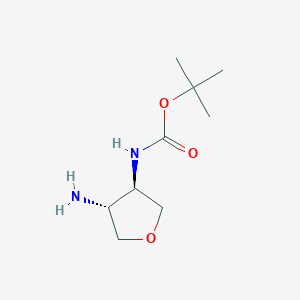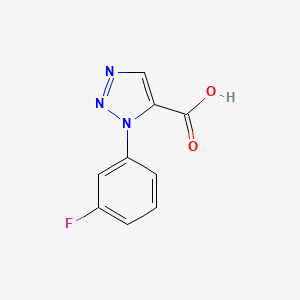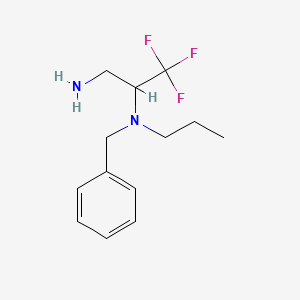
5-Bromo-8-methyl-1,4-dihydroquinolin-4-one
Overview
Description
Molecular Structure Analysis
The InChI code for “5-Bromo-8-methyl-1,4-dihydroquinolin-4-one” is 1S/C10H8BrNO/c1-6-4-7 (11)5-8-9 (13)2-3-12-10 (6)8/h2-5H,1H3, (H,12,13) .Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . The storage temperature is room temperature .Scientific Research Applications
Catalytic Synthesis
5-Bromo-8-methyl-1,4-dihydroquinolin-4-one is used in catalytic systems to synthesize various compounds. For instance, ionic liquids like 1-methylimidazolium hydrogen sulfate, in conjunction with chlorotrimethylsilane, have been employed as efficient and reusable catalysts for the one-pot synthesis of compounds like 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones. This method ensures high yields and quick synthesis times (Kefayati, Asghari, & Khanjanian, 2012).
Synthesis and Characterization of Complexes
The compound plays a role in the synthesis and characterization of complexes with metal salts. A study synthesized a novel ligand, 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ), and its metal complexes with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) salts. These compounds were analyzed through physicochemical analysis, thermogravimetric analysis, and spectroscopic techniques, displaying potential antimicrobial activity against various bacteria and fungi (Patel & Patel, 2017).
Prodrug Development
Research has explored the use of this compound in prodrug development. Specifically, 5-chloromethyl-1-methyl-2-nitroimidazole reacted with the anion derived from 5-bromoisoquinolin-1-one, leading to the formation of a compound that released 5-bromoisoquinolin-1-one upon biomimetic reduction. This indicates the potential of 2-nitroimidazol-5-ylmethyl units in developing prodrug systems for targeted drug delivery to hypoxic tissues (Parveen, Naughton, Whish, & Threadgill, 1999).
Corrosion Inhibition
The compound is investigated for its role in corrosion inhibition. Novel 8-Hydroxyquinoline derivatives based on this compound have been studied as effective acid corrosion inhibitors for mild steel in environments like 1.0 M HCl. The research included comprehensive experimental and theoretical studies, including gravimetric methods, electrochemical methods, and surface characterization methods. The findings suggest that the compound and its derivatives have high inhibitory efficiency, exceeding 96% at certain concentrations (Rbaa et al., 2020).
Safety and Hazards
Mechanism of Action
The pharmacokinetics of quinolones generally involve absorption from the gastrointestinal tract, distribution throughout body tissues, metabolism in the liver, and excretion through the kidneys . Factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of quinolones .
Biochemical Analysis
Biochemical Properties
5-Bromo-8-methyl-1,4-dihydroquinolin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction between this compound and these biomolecules is primarily through binding to the active sites of the enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, including enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to significant toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxicity studies have indicated that high doses of this compound can cause cellular damage, oxidative stress, and alterations in organ function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and levels of metabolites. For instance, this compound has been shown to inhibit enzymes involved in the biosynthesis of nucleotides and amino acids, leading to changes in the levels of these essential biomolecules. The metabolic pathways influenced by this compound are critical for maintaining cellular homeostasis and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, certain transporters facilitate the uptake of this compound into cells, while binding proteins may sequester it in specific organelles or regions within the cell. The distribution of this compound is crucial for its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be sequestered in the cytoplasm or other organelles, affecting various cellular processes .
Properties
IUPAC Name |
5-bromo-8-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-3-7(11)9-8(13)4-5-12-10(6)9/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSICNFSSABAFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-leucine](/img/structure/B1518497.png)
![3',6'-Dihydroxy-N-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B1518498.png)





![1,3-Dibromo-2-[[3-bromo-2,2-bis(bromomethyl)propoxy]methyl]-2-(bromomethyl)propane](/img/structure/B1518511.png)




